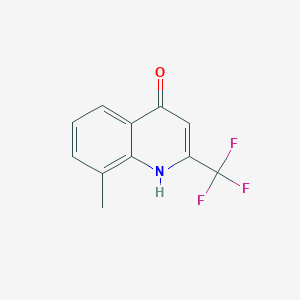

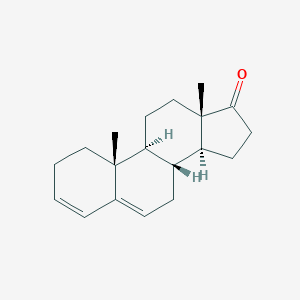

Androsta-3,5-dien-17-one

説明

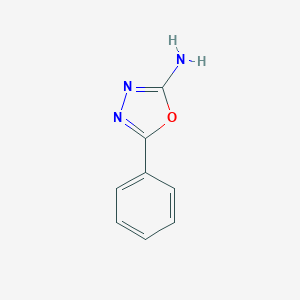

Androsta-3,5-dien-17-one is a metabolite of 7-Keto-DHEA, which is a very potent suicide aromatase inhibitor . It is a naturally occurring compound, produced by the metabolism of the prohormone DHEA . It’s used in a wide array of supplemental stacks .

Molecular Structure Analysis

The molecular formula of Androsta-3,5-dien-17-one is C19H26O . Its average mass is 270.409 Da and its monoisotopic mass is 270.198364 Da .Chemical Reactions Analysis

The reaction of Androsta-3,5-diene and of Androsta-3,5-dien-17-one with one or 2 molar equivalents of m-chloroperbenzoic acid gives complex mixtures of products .Physical And Chemical Properties Analysis

Androsta-3,5-dien-17-one has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±42.0 °C at 760 mmHg, and a flash point of 172.2±22.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .科学的研究の応用

Chemical Reactions and Derivatives

- Reactions with m-Chloroperbenzoic Acid : Androsta-3,5-dien-17-one reacts with m-chloroperbenzoic acid, leading to complex mixtures including low yields of diepoxides and major products of unsaturated vic-3,4-diols (Cambie et al., 1981).

- Synthesis of Inhibitors : Derivatives of androsta-3,5-dien-17-one, such as 17-heterocyclic substituted androstene derivatives, have been synthesized as inhibitors for human testicular microsomal 17α-hydroxylase/C_(17,20)-layse, indicating potential applications in treating conditions like benign prostatic hypertrophy and prostatic cancer (Cheng, 2001).

Bioconversion and Pharmacology

- Bioconversion in Algae : The green alga T76 Scenedesmus quadricauda biotransforms exogenous androsta-3,5-dien-17-one, leading to the formation of various bioproducts, showcasing the compound's potential in biotechnological applications (DellaGreca et al., 1996).

- Inhibition of Aromatase : Analogues of androsta-3,5-dien-17-one, where the D ring is modified, have been tested as inhibitors of human placental aromatase. These compounds demonstrate a significant affinity for and rate of inactivation of aromatase, indicating potential therapeutic applications in conditions where aromatase inhibition is beneficial (Sherwin et al., 1989).

Detection and Metabolism

- Detection in Human Plasma : Androsta-4,16-dien-3-one, closely related to androsta-3,5-dien-17-one, has been isolated and identified from human adult male plasma. This detection suggests its physiological presence and potential biological roles in humans (Brooksbank et al., 1969).

- Metabolism Studies : Research on the metabolism of androsta-3,5-dien-17-one and its derivatives in humans can provide insights into its pharmacokinetics and possible therapeutic applications (Galletti & Gardi, 1971).

Novel Applications and Research

- Androgen Synthesis Inhibition : Research into novel P45017α inhibitors based on androsta-3,5-dien-17-one derivatives indicates their potential application in the treatment of prostate cancer by inhibiting androgen synthesis (Handratta et al., 2005).

Safety And Hazards

The use of Androsta-3,5-diene-7,17-dione in food does not meet the criteria for general recognition of safety primarily because there is inadequate scientific data and information on the safety of its consumption . The information that is available indicates that the use of Androsta-3,5-diene-7,17-dione in food may be harmful .

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINLAYUXSUKKHW-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572238 | |

| Record name | Androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsta-3,5-dien-17-one | |

CAS RN |

1912-63-6 | |

| Record name | Androsta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。